hCAIX-IN-21

Carbonic Anhydrase IX Tumor Hypoxia Sulfonamide Inhibitor

hCAIX-IN-21 (designated as compound 16c) is a benzenesulfonamide-based small molecule inhibitor characterized by a triazolyl-linked pyrazole scaffold. It functions as a potent and selective inhibitor of the tumor-associated carbonic anhydrase isoform IX (hCA IX), exhibiting nanomolar affinity.

Molecular Formula C20H17FN6O4S
Molecular Weight 456.5 g/mol
Cat. No. B15576300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAIX-IN-21
Molecular FormulaC20H17FN6O4S
Molecular Weight456.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H17FN6O4S/c1-12-19(23-25-26(12)14-5-3-13(21)4-6-14)18-11-17(20(28)31-2)24-27(18)15-7-9-16(10-8-15)32(22,29)30/h3-11H,1-2H3,(H2,22,29,30)
InChIKeySXBHLTZRUJTQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

hCAIX-IN-21: A Dual-Action Carbonic Anhydrase IX Inhibitor for Cancer Research


hCAIX-IN-21 (designated as compound 16c) is a benzenesulfonamide-based small molecule inhibitor characterized by a triazolyl-linked pyrazole scaffold [1]. It functions as a potent and selective inhibitor of the tumor-associated carbonic anhydrase isoform IX (hCA IX), exhibiting nanomolar affinity. Distinct from many in-class compounds, hCAIX-IN-21 demonstrates a dual-target pharmacological profile, effectively inhibiting both hCA IX and the cysteine protease cathepsin B [1]. This unique combination of activities positions it as a specialized chemical probe for interrogating the complex interplay between tumor pH regulation and proteolytic degradation pathways in the hypoxic tumor microenvironment.

Why hCAIX-IN-21 is Not a Commodity: The Critical Nuances of hCA IX Isoform Selectivity and Dual-Target Engagement


The substitution of hCAIX-IN-21 with a generic carbonic anhydrase inhibitor is not scientifically valid due to substantial variations in isoform selectivity profiles and off-target liabilities. While compounds like Acetazolamide (AAZ) or the clinical candidate SLC-0111 inhibit hCA IX, they exhibit significantly different binding affinities for the physiologically crucial cytosolic isoforms hCA I and hCA II [1][2]. Furthermore, the unique dual-inhibitory activity against cathepsin B, documented for hCAIX-IN-21 at concentrations as low as 10⁻⁷ M, is not a common feature of standard hCA IX inhibitors [1]. Therefore, procuring a generic hCA IX inhibitor without considering these specific quantitative performance metrics risks compromising experimental reproducibility and the accurate interpretation of biological outcomes in tumor acidosis and metastasis models.

hCAIX-IN-21 Quantitative Evidence: Head-to-Head Comparator Data for Informed Procurement Decisions


hCAIX-IN-21 vs. SLC-0111: Superior Potency for Tumor-Associated hCA IX

In direct comparison to the clinical-stage hCA IX inhibitor SLC-0111, hCAIX-IN-21 demonstrates significantly enhanced potency. SLC-0111 exhibits a Ki value of 45.0 nM against hCA IX, as established in multiple independent enzymatic assays [1][2]. In contrast, hCAIX-IN-21 achieves a Ki of 5.2 nM for the same isoform [3]. This difference represents an 8.6-fold improvement in binding affinity, making hCAIX-IN-21 a more potent tool for probing hCA IX function in vitro.

Carbonic Anhydrase IX Tumor Hypoxia Sulfonamide Inhibitor

hCAIX-IN-21 vs. Acetazolamide (AAZ): Enhanced hCA IX Inhibition and Altered Isoform Selectivity

hCAIX-IN-21 offers a distinct selectivity profile compared to the widely used reference inhibitor Acetazolamide (AAZ). AAZ inhibits hCA IX with a Ki of 25.7 nM and also potently inhibits the off-target cytosolic isoform hCA II with a Ki of 12.1 nM [1]. hCAIX-IN-21 is 4.9-fold more potent against hCA IX (Ki = 5.2 nM) than AAZ, but also exhibits strong inhibition of hCA II (Ki = 3.5 nM) [2]. While both compounds inhibit hCA II, hCAIX-IN-21 provides a 2,600-fold selectivity window against the hCA I isoform (Ki = 13,600 nM), whereas AAZ is relatively non-selective against hCA I (Ki = 250 nM) [1][2].

Carbonic Anhydrase Inhibitor Acetazolamide Isoform Selectivity

hCAIX-IN-21 vs. Other hCAIX-IN Series Members: Validated as the Most Potent hCA IX Inhibitor in Its Class

Within its own structural series of 21 benzenesulfonamide-bearing 3-functionalized pyrazole-linked 1,2,3-triazole derivatives, hCAIX-IN-21 (compound 16c) was explicitly identified as the most potent inhibitor of hCA IX [1]. In a direct head-to-head comparison, the hCA IX Ki for hCAIX-IN-21 is 5.2 nM. In contrast, other closely related analogs in the same study exhibited significantly lower potency, such as hCAIX-IN-18 (compound 30, Ki = 43.0 nM for hCA IX) and hCAIX-IN-1 (compound 21e, Ki = 3.3 nM for hCA IX) [1]. While hCAIX-IN-1 shows slightly better potency on hCA IX, it also potently inhibits hCA II (Ki = 126.6 nM) and hCA XII (Ki = 9.8 nM), whereas hCAIX-IN-21 offers a more balanced profile against the tumor-associated isoforms IX and XII (Ki = 12.6 nM) [1].

Structure-Activity Relationship Benzenesulfonamide Triazole

hCAIX-IN-21 Unique Value Proposition: Validated Dual Inhibition of Cathepsin B

A key differentiator of hCAIX-IN-21 is its validated dual-target activity, which is not a common feature of standard hCA IX inhibitors like SLC-0111 or AAZ. The study by Siwach et al. (2024) explicitly demonstrates that the newly synthesized compounds, including hCAIX-IN-21 (as part of the ester derivatives 16), exhibit potent cathepsin B inhibition at a concentration of 10⁻⁷ M [1]. This dual inhibition profile is structurally dependent within the series, as the carboxamide derivatives (18) generally showed higher percent inhibition of cathepsin B than the ester derivatives (16) [1]. This indicates that while hCAIX-IN-21 possesses this activity, it is a defined and quantifiable property of the compound that sets it apart from single-target CA IX inhibitors.

Cathepsin B Protease Inhibitor Tumor Microenvironment

Procurement-Led Application Scenarios for hCAIX-IN-21 Based on Evidence Differentiation


Elucidating the hCA IX/Cathepsin B Signaling Axis in Tumor Hypoxia

Given its validated dual-inhibitory profile against both hCA IX (Ki = 5.2 nM) and cathepsin B (potent inhibition at 10⁻⁷ M), hCAIX-IN-21 is uniquely suited as a chemical probe for studies investigating the synergistic relationship between pH regulation and proteolytic activity in the tumor microenvironment [1]. Researchers can employ this compound to dissect how these two pathways converge to promote invasion and metastasis in vitro, an application not feasible with conventional, single-target hCA IX inhibitors like SLC-0111.

Comparative Studies on hCA IX Isoform Selectivity and Potency

hCAIX-IN-21 serves as a high-potency comparator (Ki = 5.2 nM) for benchmarking novel hCA IX inhibitors. Its 8.6-fold greater potency over SLC-0111 (Ki = 45.0 nM) and distinct selectivity window against hCA I (Ki = 13,600 nM) provide a well-characterized reference point for structure-activity relationship (SAR) campaigns [1][2]. Procurement of this compound is justified for medicinal chemistry groups seeking to establish a robust baseline for next-generation sulfonamide inhibitors.

Optimizing Cell-Based Assays for hCA IX-Dependent Phenotypes

The high potency of hCAIX-IN-21 (Ki = 5.2 nM) allows for its use at lower concentrations in cell-based assays, which is critical for minimizing potential off-target or solvent-related cytotoxicity often observed with less potent tool compounds [1]. Its well-defined selectivity profile (high affinity for hCA II and IX, minimal activity against hCA I) makes it a reliable reagent for specifically interrogating the function of the membrane-bound, tumor-associated isoforms in cancer cell lines.

Enabling Research on Targeted Protein Degradation (PROTACs) and Chemical Biology

The dual-target activity and the detailed structural characterization of hCAIX-IN-21 provide a strong foundation for developing heterobifunctional molecules, such as PROTACs or molecular glues [1]. Its potent hCA IX binding can serve as a high-affinity warhead to recruit the E3 ligase machinery to tumor cells, while the cathepsin B inhibitory function adds an orthogonal layer of biological interrogation. This makes it a valuable starting point for advanced chemical biology tool generation.

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